Foreword: The Utility of Substituted Pyridines in Modern Chemistry
Foreword: The Utility of Substituted Pyridines in Modern Chemistry
An In-depth Technical Guide to the Chemical Properties of N-(6-aminopyridin-2-yl)acetamide
Welcome to a detailed exploration of N-(6-aminopyridin-2-yl)acetamide, a heterocyclic compound of significant interest to the scientific community. As a senior application scientist, my objective is to move beyond a simple recitation of facts. This guide is designed to provide a deep, practical understanding of this molecule, grounded in the principles of synthetic and analytical chemistry. We will delve into not just what its properties are, but why they are relevant and how they can be leveraged in a research and development setting. The aminopyridine scaffold is a cornerstone in medicinal chemistry, and understanding the nuances of its derivatives, such as the subject of this guide, is critical for the innovation of new chemical entities.
Core Chemical Identity and Physicochemical Profile
N-(6-aminopyridin-2-yl)acetamide, also known by synonyms such as 2-acetylamino-6-aminopyridine, is a disubstituted pyridine derivative.[1][2] Its structure features a pyridine ring functionalized with a primary amine at the 6-position and an acetamido group at the 2-position. This arrangement of functional groups imparts a unique combination of electronic and steric properties that are highly valuable in synthetic applications.
The fundamental identification and physical properties of this compound are summarized below. These data points are the first step in any experimental design, influencing choices of solvents, reaction conditions, and purification methods.
| Property | Value | Reference(s) |
| CAS Number | 1075-62-3 | [1][3][4] |
| Molecular Formula | C₇H₉N₃O | [1][5] |
| Molecular Weight | 151.17 g/mol | [1][3][6] |
| IUPAC Name | N-(6-aminopyridin-2-yl)acetamide | [4] |
| Appearance | White to almost white powder/crystal | [7] |
| Melting Point | 158.0 to 162.0 °C | [5][7][8] |
| Boiling Point | 419.4 ± 30.0 °C (Predicted) | [5][7][8] |
| Density | 1.280 ± 0.06 g/cm³ (Predicted) | [5][7][8] |
| Solubility | Soluble in Methanol | [5][7][9] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [7][10] |
Synthesis and Reactivity: A Practical Workflow
The synthesis of N-(6-aminopyridin-2-yl)acetamide is a foundational procedure that highlights principles of selective acylation. The most common route involves the mono-acetylation of 2,6-diaminopyridine.[7][8] The key to this synthesis is controlling the stoichiometry of the acylating agent to favor the formation of the mono-substituted product over the di-substituted byproduct.
Experimental Protocol: Synthesis of N-(6-aminopyridin-2-yl)acetamide
This protocol describes a robust method for the laboratory-scale synthesis of the title compound. The causality behind each step is explained to ensure a self-validating and reproducible workflow.
Materials:
-
2,6-Diaminopyridine
-
Acetyl chloride
-
Dioxane (anhydrous)
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Pyridine (anhydrous)
-
Saturated sodium bicarbonate solution
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Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator.
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2,6-diaminopyridine (1.0 eq) in anhydrous dioxane. The use of an inert atmosphere (nitrogen) is crucial to prevent the reaction of acetyl chloride with atmospheric moisture.
-
Cooling: Cool the solution to 0 °C using an ice bath. This step is critical for controlling the exothermic reaction between the amine and acetyl chloride, minimizing side reactions and improving selectivity for mono-acetylation.
-
Reagent Addition: Add anhydrous pyridine (1.1 eq) to the cooled solution. Pyridine acts as a base to neutralize the HCl byproduct generated during the acylation, preventing the protonation of the starting material's amino groups which would render them unreactive.
-
Acylation: Add acetyl chloride (1.0 eq), diluted in a small amount of anhydrous dioxane, dropwise to the stirring solution via the dropping funnel over 30-60 minutes. The slow, dropwise addition is paramount to maintain temperature control and maximize the yield of the desired mono-acylated product.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Workup: Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield pure N-(6-aminopyridin-2-yl)acetamide.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(6-aminopyridin-2-yl)acetamide.
Spectroscopic and Structural Characterization
Unambiguous structural confirmation is a pillar of chemical research. For N-(6-aminopyridin-2-yl)acetamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of its molecular architecture.[11][12]
Protocol: NMR Sample Preparation and Analysis
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Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean NMR tube.[11] DMSO-d₆ is often preferred as it can solubilize the compound and its residual water peak does not typically interfere with key signals. The amine and amide protons are also clearly visible in this solvent.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. The key is to set an appropriate spectral width (e.g., -2 to 12 ppm) and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.[11]
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a significantly larger number of scans (1024-4096) is required.[11] Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals. Analyze the chemical shifts, integration values, and splitting patterns to assign each signal to a specific proton or carbon in the molecule.
Predicted Spectral Data
The following table outlines the expected spectral features for N-(6-aminopyridin-2-yl)acetamide, based on established principles of spectroscopy.[12][13]
| Technique | Predicted Signals | Assignment and Rationale |
| ¹H NMR | ~9.5-10.0 ppm (s, 1H) | Amide N-H: Broad singlet, deshielded by the adjacent carbonyl group. |
| ~7.3-7.5 ppm (t, 1H) | Pyridine H4: Triplet, coupled to H3 and H5. | |
| ~6.0-7.0 ppm (d, 2H) | Pyridine H3 & H5: Doublets, coupled to H4. | |
| ~5.5-6.0 ppm (s, 2H) | Amine NH₂: Broad singlet, exchangeable with D₂O. | |
| ~2.0-2.2 ppm (s, 3H) | Methyl CH₃: Singlet, no adjacent protons to couple with. | |
| ¹³C NMR | ~168-170 ppm | Carbonyl C=O: Characteristic downfield shift for an amide carbonyl. |
| ~150-160 ppm | Pyridine C2 & C6: Carbons directly attached to nitrogen atoms. | |
| ~135-140 ppm | Pyridine C4: Aromatic CH carbon. | |
| ~100-110 ppm | Pyridine C3 & C5: Aromatic CH carbons. | |
| ~23-25 ppm | Methyl CH₃: Aliphatic carbon signal. | |
| IR | ~3300-3500 cm⁻¹ | N-H Stretching: Two bands expected for the primary amine (NH₂) and one for the secondary amide (N-H). |
| ~1660-1680 cm⁻¹ | C=O Stretching: Strong absorption, characteristic of an amide I band. | |
| ~1580-1620 cm⁻¹ | C=C & C=N Stretching: Aromatic ring vibrations. |
Characterization Workflow Diagram
Caption: Versatility of the title compound as a scaffold in drug discovery.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable in a laboratory setting. Based on available safety data, N-(6-aminopyridin-2-yl)acetamide is classified as an irritant.
-
Hazard Identification: Causes skin irritation (H315) and serious eye irritation (H319). [1][4]* Precautions for Safe Handling:
-
Handle in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation. [1][14] * Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat. [1][14] * Avoid contact with skin and eyes. [1]Wash hands thoroughly after handling.
-
-
Conditions for Safe Storage:
-
First Aid Measures:
Conclusion
N-(6-aminopyridin-2-yl)acetamide is more than just a chemical with a defined set of properties. It is a versatile tool for the research scientist and drug development professional. Its well-defined synthesis, predictable reactivity, and presence of multiple functionalization points make it an attractive starting material and scaffold. A thorough understanding of its chemical properties, from its melting point and solubility to its spectroscopic signature and biological potential, is essential for unlocking its full utility in the creation of novel and impactful chemical matter.
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Lee, H. S., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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Orita, M., et al. (2011). Discovery of an N-(2-aminopyridin-4-ylmethyl)nicotinamide derivative: a potent and orally bioavailable NCX inhibitor. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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Atrushi, D. S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. Retrieved from [Link]
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